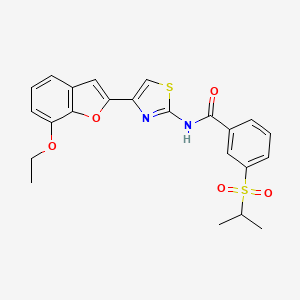

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S2/c1-4-29-19-10-6-7-15-12-20(30-21(15)19)18-13-31-23(24-18)25-22(26)16-8-5-9-17(11-16)32(27,28)14(2)3/h5-14H,4H2,1-3H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQRDVCYZMYGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Sulfonylation and Amidation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the benzofuran or thiazole rings.

Reduction: Reduced forms of the benzamide or sulfonyl groups.

Substitution: Substituted benzofuran or thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues from Benzamide-Thiazole Derivatives ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) share the benzamide-thiazole scaffold but differ in substituents . Key distinctions include:

- The isopropylsulfonyl substituent introduces steric bulk and polarizability, contrasting with halogen (Cl) or amine-based groups in analogs.

- Physicochemical Properties :

- Halogenated analogs (e.g., 4d, 4e) likely exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding.

- The ethoxy group in the target compound may improve lipid solubility compared to pyridine’s hydrophilic nature.

Table 1: Key Properties of Benzamide-Thiazole Analogs

Benzamide Derivatives with Amino-Hydroxy Substituents ()

Compounds like N-[(2S)-3-(4-butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (9) feature amino-hydroxy side chains and alkoxy phenyl groups . Comparative insights:

- Pharmacokinetic Implications :

- The target’s isopropylsulfonyl group may reduce metabolic oxidation compared to butoxy or pentyloxy chains, which are prone to CYP450-mediated degradation.

- The absence of stereocenters in the target compound (vs. chiral centers in analogs) simplifies synthesis and reduces enantiomer-specific activity risks.

Triazole-Thiones and Sulfonyl-Containing Compounds ()

Synthesized compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share sulfonyl motifs but incorporate triazole-thione cores .

- Both classes exhibit sulfonyl C=O stretches (~1250 cm⁻¹), but the target’s benzofuran C-O-C ether stretch (~1100 cm⁻¹) is unique.

Thiazole-Sulfonamide Hybrids ()

Methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate (27) highlights sulfonamide-thiazole hybrids .

- Hydrazine derivatives (e.g., compound 28) in introduce reactive NH2 groups absent in the target, which may confer distinct reactivity or toxicity profiles.

Biologische Aktivität

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of derivatives that have shown promise in various therapeutic applications, particularly in anticancer and antimicrobial domains. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide. It features a benzofuran moiety linked to a thiazole ring and an isopropylsulfonyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H29N3O5S2 |

| Molecular Weight | 513.66 g/mol |

| CAS Number | 921871-22-9 |

Anticancer Properties

Research has indicated that N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide exhibits significant anticancer properties. A study on similar thiazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound could target specific molecular pathways involved in tumor growth.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with topoisomerase enzymes, which are critical for DNA replication and repair. This interaction can lead to DNA damage and subsequent cell death, particularly in rapidly dividing cancer cells .

- Case Studies : In vitro studies have shown that compounds with similar structures can effectively reduce viability in human lung cancer cell lines such as A549 and HCC827, with IC50 values indicating potent activity (e.g., A549 IC50 = 6.75 µM) .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Benzothiazole derivatives are known for their efficacy against various bacterial strains.

- Testing Methods : Antimicrobial activity was assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Results : Preliminary results indicate that related compounds exhibit promising antibacterial activity, making this compound a candidate for further investigation as an antimicrobial agent .

Comparative Biological Activity

A summary of the biological activity of related compounds is presented in the table below:

| Compound | Activity Type | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide | Anticancer | 6.75 | A549 |

| Benzothiazole derivative 5 | Antimicrobial | <10 | E. coli |

| Benzothiazole derivative 6 | Anticancer | 5.13 | HCC827 |

| Benzothiazole derivative 15 | Anticancer | 0.85 | NCI-H358 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to:

- Inhibit critical enzymes involved in DNA replication.

- Interact with cellular pathways leading to apoptosis.

- Exhibit broad-spectrum antimicrobial effects against pathogenic bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.